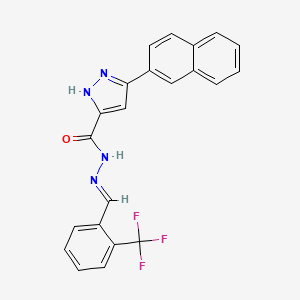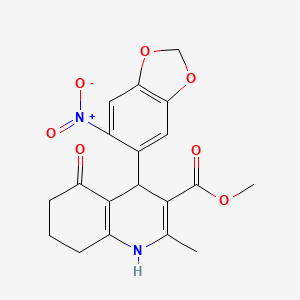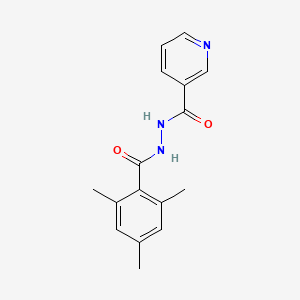![molecular formula C26H26N8O2 B11698783 2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile]](/img/structure/B11698783.png)
2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-{ベンゼン-1,4-ジイルビス[(E)メチリデン(2E)ヒドラジン-1-イル-2-イリデン]}ビス[4-(メトキシメチル)-6-メチルピリジン-3-カルボニトリル] は、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ヒドラゾン結合を介して2つのピリジン環に結合されたベンゼン環を特徴とし、メトキシメチルやカルボニトリルなどの追加の官能基を持っています。
準備方法
合成ルートと反応条件
2,2'-{ベンゼン-1,4-ジイルビス[(E)メチリデン(2E)ヒドラジン-1-イル-2-イリデン]}ビス[4-(メトキシメチル)-6-メチルピリジン-3-カルボニトリル] の合成は、一般的に次の手順を含みます。
ヒドラゾン結合の形成: ベンゼン-1,4-ジカルバルデヒドとヒドラジン誘導体の反応は、酸性または塩基性条件下でヒドラゾン結合を形成します。
ピリジン環の官能基化:
工業生産方法
この化合物の工業生産には、次のようなものがあります。
バッチ処理: 大規模反応器を使用して、制御された環境で合成ステップを実行します。
連続フロー合成: 連続フロー反応器を使用して、反応効率と収率を高めます。
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシメチル基で酸化反応を起こし、アルデヒドまたはカルボン酸を生成します。
還元: カルボニトリル基の還元により、第一アミンが生成されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや触媒の存在下での水素ガスなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主要な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: 第一アミンの生成。
置換: 使用される求核剤に応じて、さまざまな官能基が導入されます。
科学研究への応用
化学
触媒: この化合物は、配位化学における配位子として機能し、さまざまな有機反応の触媒として使用できる遷移金属との錯体を形成します。
材料科学: 有機半導体や導電性ポリマーの開発における潜在的な用途。
生物学
生体プローブ: この化合物は、その独自の構造的特徴により、特定の生体分子を検出するための蛍光プローブとして使用できます。
医学
創薬: 特定の酵素や受容体を標的にした新しい治療薬を設計するための足場としての潜在的な用途。
産業
染料や顔料の製造: この化合物の発色団特性は、染料や顔料の製造に適しています。
科学的研究の応用
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug development: Due to its complex structure, the compound may be investigated as a potential lead compound for the development of new pharmaceuticals.
Industry
Material science: The compound may find applications in the development of new materials with specific properties.
作用機序
2,2'-{ベンゼン-1,4-ジイルビス[(E)メチリデン(2E)ヒドラジン-1-イル-2-イリデン]}ビス[4-(メトキシメチル)-6-メチルピリジン-3-カルボニトリル] の作用機序は、酵素や受容体などの分子標的との相互作用を含みます。ヒドラゾン結合とピリジン環は、水素結合、π-π相互作用、金属イオンとの配位に関与し、化合物の生物活性に影響を与えます。
類似化合物の比較
類似化合物
2,2'-{ベンゼン-1,4-ジイルビス[(E)メチリデン(2E)ヒドラジン-1-イル-2-イリデン]}ビス[4-(メチル)-6-メチルピリジン-3-カルボニトリル]: 構造は似ていますが、メトキシメチル基がありません。
2,2'-{ベンゼン-1,4-ジイルビス[(E)メチリデン(2E)ヒドラジン-1-イル-2-イリデン]}ビス[4-(メトキシメチル)-6-エチルピリジン-3-カルボニトリル]: ピリジン環にメチル基の代わりにエチル基を持つ、類似の構造。
独自性
2,2'-{ベンゼン-1,4-ジイルビス[(E)メチリデン(2E)ヒドラジン-1-イル-2-イリデン]}ビス[4-(メトキシメチル)-6-メチルピリジン-3-カルボニトリル] には、メトキシメチル基が存在することで、その溶解性と反応性が向上し、科学研究や産業におけるさまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- **2-[(2E)-2-({4-[(E)-{2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE
- **2-[(2E)-2-({4-[(E)-{2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
特性
分子式 |
C26H26N8O2 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
2-[(2E)-2-[[4-[(E)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]phenyl]methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C26H26N8O2/c1-17-9-21(15-35-3)23(11-27)25(31-17)33-29-13-19-5-7-20(8-6-19)14-30-34-26-24(12-28)22(16-36-4)10-18(2)32-26/h5-10,13-14H,15-16H2,1-4H3,(H,31,33)(H,32,34)/b29-13+,30-14+ |
InChIキー |
BEWDQQIYGMOLII-HZUVFDMRSA-N |
異性体SMILES |
CC1=CC(=C(C(=N1)N/N=C/C2=CC=C(C=C2)/C=N/NC3=NC(=CC(=C3C#N)COC)C)C#N)COC |
正規SMILES |
CC1=CC(=C(C(=N1)NN=CC2=CC=C(C=C2)C=NNC3=NC(=CC(=C3C#N)COC)C)C#N)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-indole-3-carbohydrazide](/img/structure/B11698719.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B11698722.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B11698726.png)

![(4E)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698731.png)
![(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11698742.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11698753.png)

![8-Bromo-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11698763.png)
![(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698771.png)
![(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11698773.png)

